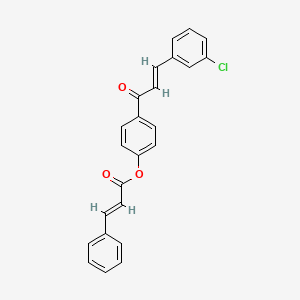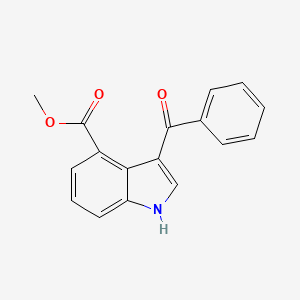
Methyl-3-benzoyl-1H-indol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-benzoyl-1H-indole-4-carboxylate is a compound that falls within the class of indole derivatives, which are of significant interest in medicinal chemistry due to their biological activities. The indole moiety is a common structural framework in many natural products and pharmaceuticals. The compound is related to various indole derivatives that have been synthesized and studied for their potential applications in cancer treatment and other therapeutic areas .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, 1-Methyl-3-(benzotriazol-1-ylmethyl)indole undergoes lithiation and addition reactions to produce a range of substituted carbazoles and cyclopent[b]indoles . Another approach involves the cyclization of arylamidrazones using polyphosphoric acid to yield novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives . Additionally, a method for synthesizing 1-methyl-1H-indole-3-carboxylates via cross-dehydrogenative coupling has been reported, employing copper(II) as a catalyst . Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates have been prepared by heating specific propanoates with polyphosphoric acid . These methods highlight the versatility and creativity in the synthesis of indole derivatives, which could be adapted to synthesize methyl 3-benzoyl-1H-indole-4-carboxylate.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . Similarly, the solid-state structure of new methyl indole-3-carboxylate derivatives was characterized using 13C CP/MAS NMR or X-ray diffraction measurements . These techniques are crucial for confirming the molecular structure of synthesized compounds, including methyl 3-benzoyl-1H-indole-4-carboxylate.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, while hydrolysis with aqueous sodium hydroxide affords the corresponding carboxylic acid . Methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates can undergo double spiro heterocyclization reactions to yield complex spiro compounds . These reactions demonstrate the reactivity of indole derivatives and their potential for generating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be studied using computational methods and experimental techniques. For example, the electronic structure, hydrogen bonding, solvent effects, and spectral features of methyl 1H-indol-5-carboxylate were investigated using density functional theory and experimental methods . These studies provide insights into the behavior of indole derivatives in different environments and can help predict the properties of methyl 3-benzoyl-1H-indole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate, wie z. B. Methyl-3-benzoyl-1H-indol-4-carboxylat, wurden auf ihr Potenzial in der Krebsbehandlung untersucht . Sie haben vielversprechende Ergebnisse bei der Behandlung verschiedener Arten von Krebszellen gezeigt .
Antimikrobielle Anwendungen
Es wurde festgestellt, dass Indolderivate auch antimikrobielle Eigenschaften besitzen . Dies macht sie möglicherweise nützlich bei der Entwicklung neuer antimikrobieller Medikamente .
Behandlung verschiedener Störungen
Indolderivate haben wegen ihres Potenzials zur Behandlung verschiedener Störungen im menschlichen Körper Aufmerksamkeit erregt . Dies umfasst eine breite Palette von Erkrankungen, von neurologischen Störungen bis hin zu Stoffwechselkrankheiten .
Antivirale Anwendungen
Einige Indolderivate haben antivirale Eigenschaften gezeigt . Beispielsweise wurde festgestellt, dass bestimmte Derivate das Influenzavirus A hemmen .
Antikrebs-Anwendungen
Indolderivate wurden auch auf ihre entzündungshemmenden Eigenschaften untersucht . Dies könnte sie nützlich bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen machen .
Antioxidative Anwendungen
Indolderivate können auch als Antioxidantien wirken . Das bedeutet, dass sie möglicherweise verwendet werden könnten, um die Zellen des Körpers vor Schäden durch freie Radikale zu schützen .
Antidiabetische Anwendungen
Es wurde festgestellt, dass einige Indolderivate antidiabetische Eigenschaften besitzen . Dies könnte möglicherweise zu neuen Behandlungen für Diabetes führen .
Antimalaria-Anwendungen
Indolderivate wurden auch auf ihren potenziellen Einsatz bei der Behandlung von Malaria untersucht . Dies könnte zur Entwicklung neuer Antimalariamittel führen .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 3-benzoyl-1H-indole-4-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial in the treatment of various disorders such as cancer, microbial infections, and other types of diseases .
Mode of Action
The compound binds with high affinity to its targets, which can lead to a variety of biological responses
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives, in general, have shown various biologically vital properties, contributing to their application as biologically active compounds for treating various disorders .
Biochemische Analyse
Cellular Effects
Methyl 3-benzoyl-1H-indole-4-carboxylate has shown to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Methyl 3-benzoyl-1H-indole-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
methyl 3-benzoyl-1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)12-8-5-9-14-15(12)13(10-18-14)16(19)11-6-3-2-4-7-11/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTZHPCALABRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)
![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)
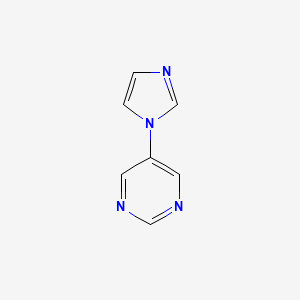
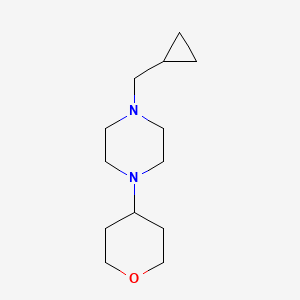
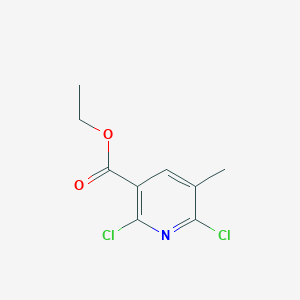
![N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2509190.png)
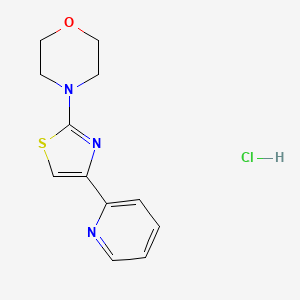
![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)
